molecular formula C9H5F3N2O2 B1361263 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid CAS No. 6866-57-5

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid

Cat. No.: B1361263
CAS No.: 6866-57-5
M. Wt: 230.14 g/mol
InChI Key: HYGKNIWVMZCKJL-UHFFFAOYSA-N
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Description

Imidazole and benzimidazole rings are important nitrogen-containing heterocycles widely used in pharmaceutical industry for drug discovery . The introduction of a fluorine atom into heterocyclic compounds can significantly increase their biological activity .


Synthesis Analysis

The Schiemann reaction is a common method for the synthesis of fluoroimidazoles . This reaction is widely used in the synthesis of fluorine-containing aromatic compounds .


Molecular Structure Analysis

As the most electronegative element, fluorine polarizes the C−F bond which enhances the bond strength and decreases bond length .


Chemical Reactions Analysis

The chloride was transformed into 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .


Physical And Chemical Properties Analysis

Fluoroalkyl-derivatized imidazolium-based ionic liquids are becoming increasingly important in the material science area. They have relative thermal stability and potential use as green solvents .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Compounds related to 2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid have been synthesized and evaluated for their antioxidant and antimicrobial activities. These compounds have shown significant activity against various pathogens like Staphylococcus aureus, Salmonella typhimurium, and Candida albicans. The antioxidant activity of these compounds was also noteworthy, indicating potential applications in the field of pharmacology and therapeutics (Bassyouni et al., 2012).

Structural Analysis and Interactions

Studies have been conducted on the structural aspects of related compounds, revealing insights into molecular interactions like hydrogen bonding and π–π interactions. These studies are crucial for understanding the chemical behavior and potential applications of these compounds in material science and molecular engineering (Stibrany & Potenza, 2013).

Anti-Cancer Potential

Research has been done on derivatives of this compound for their anti-cancer properties, particularly against breast cancer. These studies have identified compounds with significant antiproliferative effects, suggesting potential for development into cancer therapeutics (Karthikeyan et al., 2017).

Lipase Inhibition and Antioxidant Activities

Compounds containing the 2-(trifluoromethyl)-1H-benzo[d]imidazole moiety have been synthesized and evaluated for lipase inhibition and antioxidant activities, indicating their potential in the development of treatments for diseases related to lipid metabolism and oxidative stress (Menteşe et al., 2013).

Catalytic Applications in Water Oxidation

Research has shown the application of compounds derived from this compound in catalyzing water oxidation. This highlights their potential use in energy conversion and storage technologies (Lu et al., 2016).

Future Directions

The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active and attractive topic of medicinal chemistry . The present methodology gave several advantages such as an eco-friendly method, easy work-up, good selectivity, high yields and quick recovery of catalyst .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, which can influence its binding affinity to target proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many xenobiotics. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with proteins, affecting their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to modulate the activity of kinases and phosphatases, which are crucial for cell signaling. By altering the phosphorylation status of key signaling proteins, this compound can impact cell proliferation, differentiation, and apoptosis . Furthermore, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. The trifluoromethyl group enhances the binding affinity of the compound to the enzyme, leading to competitive inhibition. Additionally, this compound can induce conformational changes in proteins, affecting their activity and stability . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and other degradation processes over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the long-term impact of this compound in biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity. Understanding the dosage effects is essential for optimizing the therapeutic potential of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and other oxidized metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and efflux pumps . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues is also determined by its lipophilicity and ability to penetrate biological membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization is essential for elucidating the precise mechanisms of action of this compound.

Properties

IUPAC Name

2-(trifluoromethyl)-1H-benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-13-5-3-1-2-4(7(15)16)6(5)14-8/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYGKNIWVMZCKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC(=N2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80349580
Record name 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6866-57-5
Record name 2-(Trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80349580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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